3-(Toluol-4-sulfonyloxymethyl)-piperidin-1-carbonsäure-tert-butylester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

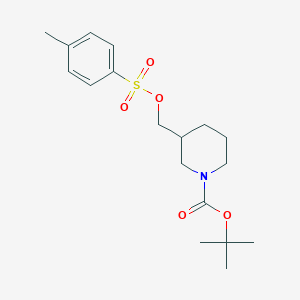

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring, a toluene sulfonate group, and a tert-butyl ester

Wissenschaftliche Forschungsanwendungen

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Wirkmechanismus

Mode of Action

The compound could potentially act as a prodrug, being metabolized in the body to release active molecules. The toluenesulfonyl group is often used in prodrugs as it can be cleaved off in the body .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Based on its structure, it could be involved in reactions related to sulfonylation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are unknown. Factors such as its molecular weight (36948 g/mol ) and predicted properties like boiling point (487.8±18.0 °C ) and density (1.174±0.06 g/cm3 ) could influence its bioavailability.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s predicted pKa of -2.06±0.40 suggests it might be stable in a wide range of pH conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the tosylation of an alcohol precursor. Tosylation is a process where a hydroxyl group is converted into a tosylate group, making it a better leaving group for subsequent reactions. This can be achieved using toluenesulfonyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale tosylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as ytterbium(III) trifluoromethanesulfonate can enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The tosylate group can be substituted by nucleophiles in an S_N2 reaction mechanism.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Substitution: Common reagents include sodium cyanide or other nucleophiles in the presence of a base.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium cyanide would yield a nitrile derivative .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester

- Other sulfonate esters : These compounds share similar structural features and reactivity patterns .

Uniqueness

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of a piperidine ring and a tert-butyl ester, which can influence its reactivity and applications in synthesis and industrial processes .

Biologische Aktivität

Overview

3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, a complex organic compound, features a piperidine ring, a toluene sulfonate group, and a tert-butyl ester. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C17H25NO5S

- Molecular Weight : 355.4491 g/mol

- CAS Number : 191092-05-4

The compound may act as a prodrug , which is metabolized to release active molecules in the body. The toluenesulfonyl group is known for its ability to be cleaved in biological systems, potentially activating various therapeutic pathways.

Biochemical Pathways

While specific pathways remain largely uncharacterized, the compound's structure suggests involvement in:

- Sulfonylation Reactions : The sulfonate group may participate in various biochemical reactions.

- Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on enzymes like glycogen synthase kinase 3 beta (GSK-3β), which is implicated in mood disorders and cancer.

Pharmacokinetics

Research on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is limited. However, based on its structure:

- Solubility : Preliminary studies indicate reasonable aqueous solubility.

- Stability : The compound shows stability in human liver microsomes, suggesting minimal adverse interactions with cytochrome P450 enzymes .

Case Studies

-

GSK-3β Inhibition :

- A related study on similar piperidine derivatives showed that they could effectively inhibit GSK-3β, leading to potential applications in treating bipolar disorder and other mood disorders . Although direct studies on this specific compound are lacking, its structural analogs provide insights into possible therapeutic effects.

-

Antimicrobial Activity :

- While specific data on antimicrobial effects are not available for this compound, sulfonate esters have been documented to exhibit antimicrobial properties. This suggests that further research could explore its efficacy against various pathogens.

Synthesis Methods

The synthesis of 3-(Toluene-4-sulfonyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves:

- Tosylation of Alcohol Precursors :

- Utilizing toluenesulfonyl chloride in the presence of bases like pyridine facilitates the conversion of hydroxyl groups into better leaving groups for subsequent reactions.

- Industrial Production :

- Large-scale production may employ catalysts such as ytterbium(III) trifluoromethanesulfonate to enhance reaction efficiency and yield.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Toluene-4-sulfonyloxymethyl)-pyrrolidine-1-carboxylic acid benzyl ester | Similar sulfonate structure | Potential enzyme inhibition |

| Other sulfonate esters | Varies | Documented antimicrobial properties |

Eigenschaften

IUPAC Name |

tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5S/c1-14-7-9-16(10-8-14)25(21,22)23-13-15-6-5-11-19(12-15)17(20)24-18(2,3)4/h7-10,15H,5-6,11-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCADJZGBKCYNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.